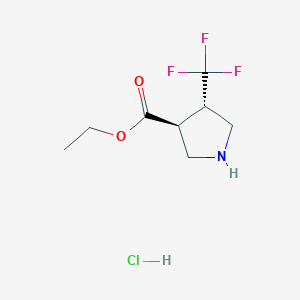

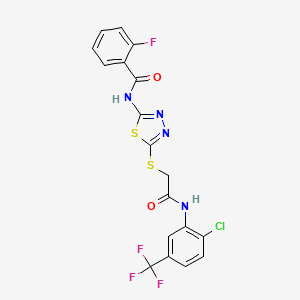

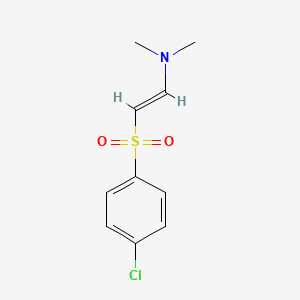

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. These compounds have garnered significant interest in the research community due to their potential therapeutic applications. The specific compound is structurally related to other N-substituted derivatives of 1,3,4-oxadiazole that have been synthesized and studied for their antibacterial properties .

Synthesis Analysis

The synthesis of related N-substituted derivatives involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate is then converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and subsequently into 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. The final target compounds are synthesized by reacting this thiol with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and a polar aprotic solvent .

Molecular Structure Analysis

The molecular structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been established through spectral analysis and X-ray diffraction studies. This compound crystallizes in the monoclinic space group P21/n, with specific lattice parameters and crystallizes with N,N-dimethylformamide. The crystal structure is characterized by various intermolecular interactions, including N–H···S, C–H···O, and N–H···O hydrogen bonds, as well as π···π interactions between aromatic rings .

Chemical Reactions Analysis

While the specific chemical reactions of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide are not detailed in the provided data, the synthesis of similar compounds suggests that these molecules can participate in reactions typical for 1,3,4-oxadiazole derivatives. These reactions may include nucleophilic substitution and interactions with various reagents to form different N-substituted derivatives, which can be used to modify the biological activity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds synthesized in the study include their ability to form crystalline structures with specific space groups and lattice parameters. The spectral data, such as 1H-NMR, IR, and mass spectral data, are used to elucidate the structures of these compounds. The antibacterial screening of these compounds indicates that they exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria, suggesting that they have potential as antibacterial agents .

科学的研究の応用

Synthesis and Spectral Analysis

The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcases the interest in oxadiazole bearing compounds due to their biological activities. These compounds were synthesized through a series of steps, starting from benzenesulfonyl chloride, leading to the target compounds which exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antimicrobial Activity

A green approach for the synthesis of thiophenyl pyrazoles and isoxazoles was adopted, leading to compounds that showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018).

Drug Metabolism Studies

The application of biocatalysis to drug metabolism was explored with LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator, using Actinoplanes missouriensis. This study provided insights into producing mammalian metabolites for structural characterization and clinical investigation monitoring (Zmijewski et al., 2006).

Anticancer Evaluation

Research on N-substituted derivatives for anticancer activity revealed that certain synthesized compounds exhibited moderate to excellent activity against cancer cell lines including MCF-7, A549, Colo-205, and A2780, highlighting the potential of these compounds in anticancer treatments (Ravinaik et al., 2021).

将来の方向性

特性

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c19-14(12-7-4-9-23-12)16-15-18-17-13(22-15)8-10-24(20,21)11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMDCPXLWPSUHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2525745.png)

![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)

![[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate](/img/structure/B2525757.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)